Monoethanolammonium 2-mercaptobenzothiazole

Descripción general

Descripción

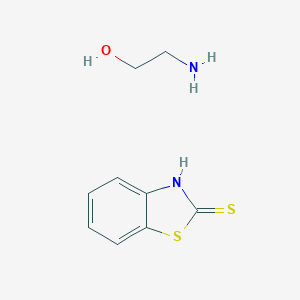

Monoethanolammonium 2-mercaptobenzothiazole: is a chemical compound formed by the combination of 2-mercaptobenzothiazole and monoethanolamine. This compound is known for its applications in various fields, including medicine, industry, and scientific research. It is particularly noted for its role in treating certain skin conditions in animals and its potential use as a corrosion inhibitor.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of monoethanolammonium 2-mercaptobenzothiazole typically involves the reaction of 2-mercaptobenzothiazole with monoethanolamine. This reaction can be carried out under mild conditions, often in the presence of a solvent such as water or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete reaction and formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to ensure the high quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Monoethanolammonium 2-mercaptobenzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the mercapto group (–SH) and the benzothiazole ring.

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophiles or electrophiles reacting with the mercapto group or the benzothiazole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives .

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties

MEABT and its derivatives exhibit significant antimicrobial activity against a range of pathogens. Studies have shown that the compound possesses strong antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of MEABT have been synthesized and evaluated for their antibacterial efficacy, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Staphylococcus aureus .

Antifungal Activity

The antifungal potential of MEABT has also been documented. It has been identified as an effective agent against various fungal strains, contributing to its application in agricultural settings as a fungicide . The compound's mechanism involves disrupting fungal cell wall synthesis, making it a valuable tool in crop protection.

Anticancer Activity

Recent studies indicate that MEABT derivatives show promise in cancer treatment. Compounds incorporating the MEABT structure have been tested against human cancer cell lines, such as HeLa cells, showing significant cytotoxic effects. For example, certain derivatives demonstrated over 80% inhibition of cancer cell viability at concentrations around 100 μM .

Industrial Applications

Rubber Industry

MEABT is primarily used as a vulcanization accelerator in rubber manufacturing. It enhances the curing process of rubber by promoting cross-linking between polymer chains, thereby improving the mechanical properties and durability of rubber products . This application is critical in producing tires, seals, and other rubber components.

Corrosion Inhibition

In the field of materials science, MEABT has been studied for its corrosion-inhibiting properties. Research indicates that it can effectively inhibit corrosion in aluminum alloys when used in acidic environments, making it suitable for protective coatings in various industrial applications .

Case Study 1: Antimicrobial Efficacy

A series of novel acetamide derivatives of MEABT were synthesized and tested for their antibacterial activity. The results showed that compounds with specific substitutions on the benzothiazole ring exhibited enhanced activity against Escherichia coli and Bacillus subtilis. The most potent derivative achieved an MIC value of 1 μg/mL against Bacillus anthracis, indicating its potential for development into a therapeutic agent .

Case Study 2: Cancer Cell Inhibition

In a study examining the anticancer properties of MEABT derivatives, researchers synthesized several compounds and tested them against various cancer cell lines. Notably, one compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria and fungi | MIC values as low as 3.12 μg/mL for Staphylococcus aureus |

| Anticancer Activity | Significant cytotoxic effects on cancer cell lines | Up to 80% inhibition observed in HeLa cells |

| Rubber Manufacturing | Acts as a vulcanization accelerator | Improves mechanical properties of rubber products |

| Corrosion Inhibition | Effective in preventing corrosion in aluminum alloys | Demonstrated efficacy in acidic environments |

Mecanismo De Acción

The mechanism of action of monoethanolammonium 2-mercaptobenzothiazole involves its interaction with molecular targets and pathways. The mercapto group (–SH) and the benzothiazole ring play crucial roles in its activity. For example, in corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may interact with enzymes and cellular components, disrupting microbial growth and reducing inflammation .

Comparación Con Compuestos Similares

2-Mercaptobenzothiazole: A closely related compound with similar chemical properties and applications.

2-Mercaptobenzimidazole: Another similar compound with a different heterocyclic ring structure, used in similar applications.

Uniqueness: Monoethanolammonium 2-mercaptobenzothiazole is unique due to the presence of the monoethanolamine moiety, which enhances its solubility and reactivity. This makes it more versatile and effective in various applications compared to its analogs .

Actividad Biológica

Monoethanolammonium 2-mercaptobenzothiazole (MEABT) is a derivative of 2-mercaptobenzothiazole (MBT), a compound known for its diverse biological activities. This article synthesizes current research findings on the biological activity of MEABT, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, among others.

MEABT is an organosulfur compound with the formula C8H10N2S2. It is a salt formed by the reaction of MBT with monoethanolamine, enhancing its solubility and bioavailability in biological systems.

Antimicrobial Activity

MEABT exhibits significant antimicrobial properties against various pathogens. Research highlights include:

- Bacterial Inhibition : MEABT has shown effective bacteriostatic activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. Studies indicate that MEABT can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further investigation in tuberculosis treatment .

- Fungal Activity : The compound also demonstrates antifungal effects against yeasts such as Candida albicans and Saccharomyces cerevisiae. The inhibition zones measured in various studies range from 15 mm to 25 mm, indicating potent antifungal activity .

| Pathogen | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Bacteriostatic | 20-25 |

| Bacillus subtilis | Bacteriostatic | 20-25 |

| Escherichia coli | Bacteriostatic | 15-20 |

| Candida albicans | Antifungal | 20-25 |

Anti-inflammatory Activity

MEABT derivatives have been reported to exhibit anti-inflammatory properties. The compound acts through inhibition of key inflammatory mediators and enzymes involved in the inflammatory response. For example, MBT has been shown to inhibit heat shock protein 90 (HSP90), which plays a crucial role in cellular stress responses and inflammation .

Anticancer Activity

Research indicates potential anticancer properties of MEABT. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation, particularly through the inhibition of monoamine oxidase and other cancer-related enzymes .

Case Studies

Several case studies have explored the biological effects of MEABT:

- Antimicrobial Efficacy : A study evaluated the effectiveness of MEABT against multidrug-resistant strains of bacteria, revealing significant inhibition compared to standard antibiotics. The study suggested that MEABT could be developed as an alternative treatment for resistant infections .

- In Vivo Anti-inflammatory Effects : In an animal model, MEABT demonstrated a reduction in edema and inflammatory markers following induced inflammation. These findings support its potential use in treating inflammatory diseases .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines showed that MEABT could significantly reduce cell viability through apoptosis induction, suggesting its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

2-aminoethanol;3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2.C2H7NO/c9-7-8-5-3-1-2-4-6(5)10-7;3-1-2-4/h1-4H,(H,8,9);4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZRCNAAUWQNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)S2.C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058432 | |

| Record name | Monoethanolammonium 2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5902-85-2 | |

| Record name | 2(3H)-Benzothiazolethione, compd. with 2-aminoethanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5902-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole-2(3H)-thione, compound with 2-aminoethanol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005902852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vancide 20S | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monoethanolammonium 2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole-2(3H)-thione, compound with 2-aminoethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.